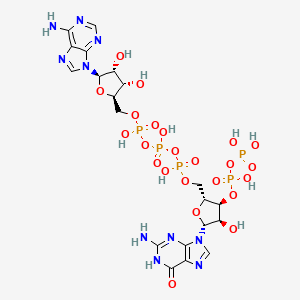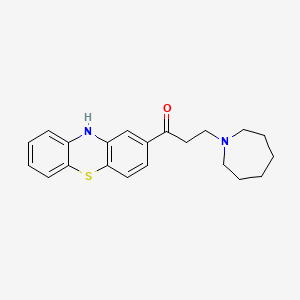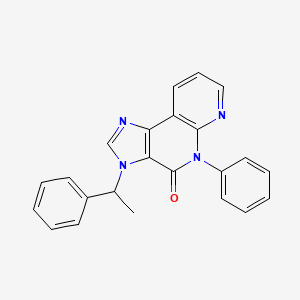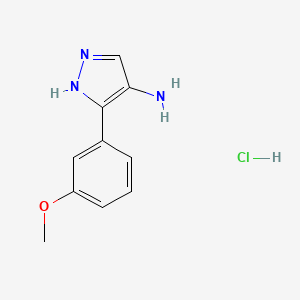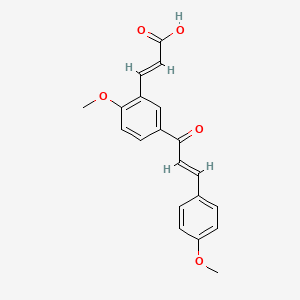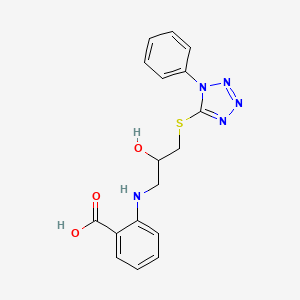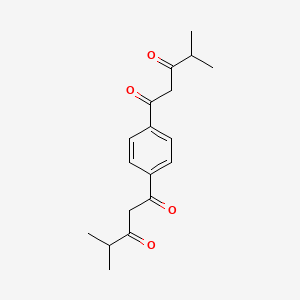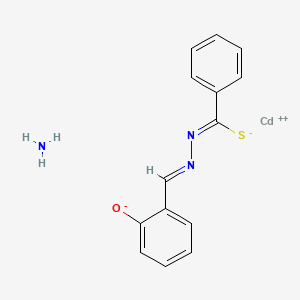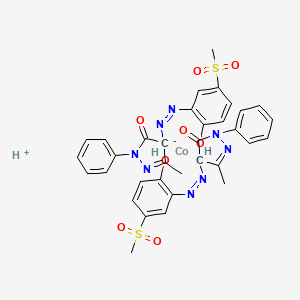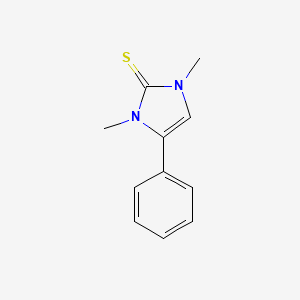
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- is a compound that belongs to the class of phthalimides Phthalimides are known for their structural motif, which is frequently found in natural products, pharmaceuticals, and organic materials
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- typically involves the condensation of phthalic anhydride with primary amines. One common method is the carbonylative cyclization of aromatic amides or o-dihaloarenes/o-haloarenes. Another approach involves the cyclization of isocyanate or isocyanide with arenes . These reactions often use readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity.
Industrial Production Methods
Industrial production of phthalimides generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of phthalic anhydride and ammonium carbonate or urea, followed by purification steps to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other organic materials
Wirkmechanismus
The mechanism of action of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- can be compared with other similar compounds such as:
Naphthalimide derivatives: These compounds have similar structural motifs but differ in their electronic properties and applications.
Maleimides: Known for their use in bioconjugation and polymer chemistry.
Isocyanate derivatives: Used in the synthesis of polyurethanes and other polymers
The uniqueness of Phthalimide, N-(5-(p-(dimethylamino)phenoxy)pentyl)- lies in its specific functional groups and the versatility they provide in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
102375-34-8 |
|---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[5-[4-(dimethylamino)phenoxy]pentyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H24N2O3/c1-22(2)16-10-12-17(13-11-16)26-15-7-3-6-14-23-20(24)18-8-4-5-9-19(18)21(23)25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
InChI-Schlüssel |
ITCKMEUMRHEITF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



